molecular formula C12H16ClNO2 B8751533 Tert-butyl (4-chloro-2-methylphenyl)carbamate CAS No. 129822-41-9

Tert-butyl (4-chloro-2-methylphenyl)carbamate

Cat. No. B8751533
Key on ui cas rn: 129822-41-9
M. Wt: 241.71 g/mol
InChI Key: XJCFXYCGQPYEJN-UHFFFAOYSA-N
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Patent
US05578634

Procedure details

N-tert-Butoxycarbonyl-4-chloro-2-methylaniline. By the procedure in Example 1, Part C, 28.3 g (0.2 mole) of 5-chloro-2-methylaniline was reacted with 48.1 g (0.22 mol) of di-tert-butyl dicarbonate to give 37.1 g (77% yield) of N-tert-butoxycarbonyl-5-chloro-2-methylaniline melting at 100°-102° C., after crystallizing from hexane.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
28.3 g
Type
reactant
Reaction Step Two
Quantity
48.1 g
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[C:1]([O:5][C:6]([NH:8][C:9]1[CH:14]=[CH:13][C:12](Cl)=[CH:11][C:10]=1[CH3:16])=[O:7])([CH3:4])([CH3:3])[CH3:2].[Cl:17]C1C=CC(C)=C(C=1)N.C(OC(OC(C)(C)C)=O)(OC(C)(C)C)=O>>[C:1]([O:5][C:6]([NH:8][C:9]1[CH:14]=[C:13]([Cl:17])[CH:12]=[CH:11][C:10]=1[CH3:16])=[O:7])([CH3:4])([CH3:3])[CH3:2]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)(C)(C)OC(=O)NC1=C(C=C(C=C1)Cl)C
Step Two
Name
Quantity
28.3 g
Type
reactant
Smiles
ClC=1C=CC(=C(N)C1)C
Name
Quantity
48.1 g
Type
reactant
Smiles
C(=O)(OC(C)(C)C)OC(=O)OC(C)(C)C

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
C(C)(C)(C)OC(=O)NC1=C(C=CC(=C1)Cl)C
Measurements
Type Value Analysis
AMOUNT: MASS 37.1 g
YIELD: PERCENTYIELD 77%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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